molecular formula C11H11ClN2O2 B2559321 3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid CAS No. 103795-47-7

3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid

Cat. No.: B2559321
CAS No.: 103795-47-7
M. Wt: 238.67
InChI Key: XCPLGERAJDQHNW-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H and 13C NMR spectra provide critical insights into the compound’s structure:

  • 1H NMR :
    • Aromatic protons :
      • H-4 and H-6 (adjacent to Cl) appear as doublets near δ 7.3–7.5 ppm due to deshielding by the electron-withdrawing chlorine.
      • H-7 (ortho to carboxylic acid) resonates as a singlet near δ 7.8 ppm.
    • Aminoethyl chain :
      • CH₂NH₂ protons show as a triplet (δ 2.9–3.1 ppm) and quartet (δ 3.4–3.6 ppm).
      • NH₂ protons appear broad near δ 1.5–2.0 ppm (exchangeable with D2O).
    • Carboxylic acid proton : Typically absent in D2O due to exchange but observed as a broad peak near δ 12.5 ppm in DMSO-d6.
  • 13C NMR :
    • Carboxylic acid carbon: δ ~170 ppm.
    • Indole C-2 (COOH-bearing): δ ~160 ppm.
    • Chlorinated aromatic carbons: C-5 (δ ~125 ppm), C-6 (δ ~115 ppm).

Infrared (IR) Vibrational Mode Analysis

Key IR absorptions include:

  • O–H stretch : Broad band near 2500–3300 cm⁻¹ (carboxylic acid).
  • N–H stretches : Peaks at 3300–3500 cm⁻¹ (amine and indole NH).
  • C=O stretch : Strong peak at ~1700 cm⁻¹ (carboxylic acid).
  • C–Cl stretch : Medium-intensity band at 700–750 cm⁻¹.
  • Indole ring vibrations : Peaks at 1450–1600 cm⁻¹ (C=C/C=N stretching).

UV-Vis Electronic Transition Profiles

The UV-Vis spectrum is dominated by π→π* transitions of the indole system:

  • Primary absorption band : ~275–285 nm (ε > 10,000 M⁻¹cm⁻¹), attributed to the indole chromophore.
  • Secondary band : ~230–240 nm, arising from transitions involving the carboxylic acid and aminoethyl substituents.
  • Chlorine substitution causes a slight bathochromic shift compared to non-halogenated analogs due to its electron-withdrawing effect.

Structural Summary Table

Property Value/Description Source Citation
IUPAC Name 3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid
Molecular Formula C₁₁H₁₁ClN₂O₂
Molecular Weight 238.67 g/mol
Key IR Bands 1700 cm⁻¹ (C=O), 700–750 cm⁻¹ (C–Cl)
UV λmax 275–285 nm

Properties

IUPAC Name

3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c12-6-1-2-9-8(5-6)7(3-4-13)10(14-9)11(15)16/h1-2,5,14H,3-4,13H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPLGERAJDQHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=C(N2)C(=O)O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the chlorination of indole to introduce the chloro group at the 5-position. This is followed by the introduction of the aminoethyl group through a nucleophilic substitution reaction. The final step involves the carboxylation of the indole ring to introduce the carboxylic acid group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

    Oxidation: Oxo derivatives of the aminoethyl group.

    Reduction: Alcohol derivatives of the carboxylic acid group.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that 3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid exhibits notable antiproliferative activity against various cancer cell lines. For instance:

  • Cell Viability Assays : Studies have shown that derivatives of this compound can have GI50 values ranging from 29 nM to 78 nM against pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and epithelial (A-549) cancer cell lines, indicating strong anticancer potential .
  • Mechanism of Action : The compound induces apoptosis through caspase activation and modulation of apoptotic markers such as Bax and Bcl-2, suggesting a mechanism similar to other known anticancer agents .

Neurotransmitter Mimicry

Due to its structural similarities with serotonin, this compound is being investigated for its potential as a neurotransmitter analog:

  • Binding Affinity : The aminoethyl group allows it to interact with neurotransmitter receptors, potentially mimicking serotonin's action. This could have implications for treating neurological disorders .

Antibacterial Activity

Preliminary studies suggest that this compound may also exhibit antibacterial properties:

  • Minimum Inhibitory Concentration (MIC) : While specific MIC values for this compound are not extensively documented, related indole derivatives have shown MIC values ranging from 4.69 μM to 22.9 μM against various bacterial strains .

Research Findings and Case Studies

Several studies have explored the applications of this compound:

  • Antiproliferative Effects : Research has demonstrated significant antiproliferative effects in multiple cancer cell lines, with some derivatives outperforming established drugs like erlotinib .
  • Neurotransmitter Analog Research : Investigations into its role as a neurotransmitter analog highlight its potential in treating neurological disorders by modulating serotonin pathways .
  • Dopamine Receptor Agonist : A related study identified this compound as a selective D3 dopamine receptor agonist, which may provide insights into its therapeutic applications in neuropharmacology .

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The aminoethyl group allows it to bind to neurotransmitter receptors, potentially mimicking the action of serotonin. The chloro substituent may enhance its binding affinity and selectivity. The carboxylic acid group can participate in hydrogen bonding, further stabilizing its interaction with target proteins.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents CAS No. Molecular Weight (g/mol) Key Differences Biological Activity (IC₅₀/Kᵢ)
3-(2-Aminoethyl)-5-chloro-1H-indole-2-carboxylic acid 5-Cl, 3-(CH₂NH₂), 2-COOH 103795-47-7 238.7 Reference compound IC₅₀: 293,000 nM (kynurenine-oxoglutarate transaminase I)
3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid 5-Cl, 3-(CH₂COOH), 2-COOH 120716-95-2 253.6 Carboxymethyl vs. aminoethyl at position 3 No activity data reported
5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid 5-Cl, 1-CH₃, 3-CH₃, 2-COOH 152088-13-6 239.7 Methyl substitutions at positions 1 and 3 Not tested
5-Chloro-1H-indole-3-carboxylic acid 5-Cl, 3-COOH 16381-48-9 209.6 Carboxylic acid at position 3 vs. 2 Used in crystal structure studies; no activity data
3-(2-Carboxyethyl)-5-methoxy-1H-indole-2-carboxylic acid 5-OCH₃, 3-(CH₂CH₂COOH), 2-COOH - 279.3 Methoxy at position 5; carboxyethyl at 3 IC₅₀: 6,000,000 nM

Key Findings from Comparative Studies

Impact of Substituent Position

  • Position 2 vs.
  • Aminoethyl vs. Carboxymethyl Side Chains: The 2-aminoethyl group in the target compound introduces a basic amine, enhancing solubility in polar solvents compared to the acidic carboxymethyl group in 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid .

Halogen and Alkyl Substitutions

  • Methyl Groups : Analogues like 5-chloro-1,3-dimethyl-1H-indole-2-carboxylic acid exhibit reduced polarity, which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an indole moiety, which is known for its diverse biological activities. The presence of the aminoethyl group suggests potential interactions with neurotransmitter receptors, while the chloro substituent may enhance binding affinity.

The mechanism of action involves:

  • Neurotransmitter Mimicry : The aminoethyl group allows for binding to neurotransmitter receptors, potentially mimicking serotonin's action.
  • Hydrogen Bonding : The carboxylic acid group can participate in hydrogen bonding, stabilizing interactions with target proteins.
  • Enhanced Binding : The chloro substituent may improve selectivity and potency against specific targets.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In various studies:

  • Cell Viability Assays : The compound was tested against multiple cancer cell lines, showing significant antiproliferative effects. For instance, compounds derived from similar structures demonstrated GI50 values ranging from 0.95μM0.95\,\mu M to 1.50μM1.50\,\mu M against different cancer types .
  • Mechanistic Insights : Studies revealed that these compounds induce apoptosis through activation of caspases and modulation of apoptotic markers like Bax and Bcl-2 .

Antibacterial Activity

Preliminary investigations also suggest antibacterial properties:

  • Minimum Inhibitory Concentration (MIC) : While specific MIC values for this compound are not extensively documented, related indole derivatives have shown MIC values ranging from 4.69μM4.69\,\mu M to 22.9μM22.9\,\mu M against various bacterial strains .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antiproliferative Effects :
    • A series of indole derivatives were synthesized, including this compound. These compounds demonstrated strong antiproliferative activity against cancer cell lines with IC50 values indicating significant efficacy .
  • Neurotransmitter Analog Research :
    • Investigations into the compound's role as a neurotransmitter analog highlighted its potential in treating neurological disorders by modulating serotonin pathways .

Summary of Findings

Activity TypeObserved EffectsReference
AnticancerGI50 values between 0.951.50μM0.95-1.50\,\mu M
AntibacterialMIC values 4.6922.9μM4.69-22.9\,\mu M
MechanismApoptosis induction via caspase activation
NeurotransmitterPotential mimicry of serotonin

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2-aminoethyl)-5-chloro-1H-indole-2-carboxylic acid?

  • Methodology :

  • Ester hydrolysis : Start with ethyl 5-chloro-3-(2-aminoethyl)-1H-indole-2-carboxylate. Hydrolyze the ester group using 3 N NaOH under reflux (2–5 h), followed by acidification with HCl to precipitate the carboxylic acid .
  • Amide coupling : For derivatives, activate the carboxylic acid (e.g., using HATU or EDC) and couple with amines like 4-(2-aminoethyl)phenyl methanone. Purify via flash chromatography (e.g., 0–25% ethyl acetate in hexane) .
    • Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Ensure anhydrous conditions for coupling reactions to avoid side products.

Q. How is structural confirmation performed for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1^1H NMR (500 MHz, CDCl3_3) to verify substituents (e.g., δ 9.13 ppm for indole NH, δ 3.81 ppm for ethylenediamine protons) and 13^{13}C NMR for carbonyl confirmation (δ 162–168 ppm) .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Validate hydrogen bonding and π-π stacking interactions in the indole core .

Q. What are recommended storage conditions to ensure compound stability?

  • Guidelines : Store at +4°C in airtight, light-protected containers. Use desiccants to prevent hygroscopic degradation. Avoid prolonged exposure to acidic/basic conditions to preserve the aminoethyl and carboxylic acid groups .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, halogen substitution) impact biological activity?

  • Structure-Activity Relationship (SAR) Insights :

  • Alkyl Chain Effects : Longer chains (e.g., hexyl substituents) enhance lipophilicity, improving membrane permeability but may reduce solubility. Compare IC50_{50} values in cellular assays for derivatives with varying chain lengths .
  • Chlorine Position : 5-chloro substitution on the indole ring increases electrophilic character, enhancing interactions with target proteins (e.g., kinases). Contrast activity with 6-chloro or non-halogenated analogs .
    • Data Interpretation : Use molecular docking (e.g., MOE software) to correlate substituent effects with binding affinity trends. Validate via mutagenesis studies on protein targets .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Troubleshooting Strategies :

  • Purity Verification : Confirm compound purity (>95% via HPLC; compare retention times with standards). Impurities from incomplete hydrolysis (e.g., residual esters) can skew bioassay results .
  • Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH, and cell line specificity. Replicate conflicting studies under identical conditions .

Q. What advanced analytical methods address challenges in quantifying degradation products?

  • Methodological Solutions :

  • LC-HRMS : Use high-resolution mass spectrometry to identify trace degradation products (e.g., dechlorinated or oxidized derivatives). Set detection limits to 0.1% .
  • Stability Studies : Incubate the compound under stress conditions (heat, light, pH extremes). Compare degradation kinetics via Arrhenius plots to predict shelf life .

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